molecular formula C8H3F6NO3 B3076874 4-Hydroxy-2,6-bis-trifluoromethyl-nicotinic acid CAS No. 104231-91-6

4-Hydroxy-2,6-bis-trifluoromethyl-nicotinic acid

Cat. No. B3076874
CAS RN: 104231-91-6
M. Wt: 275.1 g/mol
InChI Key: MUCWKMOJMBKQRP-UHFFFAOYSA-N
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Description

“4-Hydroxy-2,6-bis-trifluoromethyl-nicotinic acid” is a chemical compound with the molecular formula C8H3F6NO3 . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of trifluoromethylpyridine derivatives, which includes “this compound”, has been an important research topic in the agrochemical, pharmaceutical, and functional materials fields . The synthesis of a similar compound, 4-(Trifluoromethyl)nicotinic acid, involves adding Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate to a three-necked flask, followed by a series of reactions .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyridine ring with trifluoromethyl and hydroxyl groups attached . The crystal structure of a similar compound, 4-(Trifluoromethyl)nicotinic acid, has been reported, which crystallizes in the monoclinic, P21/c group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 207.11 . The unique physicochemical properties of the fluorine atom contribute to the properties of this compound .

Scientific Research Applications

Enzymatic Hydroxylation and Microbial Degradation

Studies have explored the enzymatic hydroxylation of nicotinic acid derivatives by microorganisms, which is crucial for understanding biotransformation processes and developing biocatalysts. For instance, the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid by Pseudomonas species represents a fundamental step in the microbial degradation of nicotinic acid, highlighting the environmental and biotechnological significance of these processes (Mizon, 1995); (Hirschberg & Ensign, 1971).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of nicotinic acid, such as 4,6-bis(6-(2,2'-bipyridyl))pyrimidine ligands, have been synthesized for constructing metallo-supramolecular assemblies. These assemblies demonstrate potential for creating materials with novel magnetic and redox properties, indicating the role of nicotinic acid derivatives in advancing materials science (Schubert, Weidl, & Lehn, 1999).

Medicinal Chemistry and Drug Development

In medicinal chemistry, nicotinic acid derivatives are investigated for their therapeutic potential. For example, the synthesis of new 3,5-diphenylpyrazoles based on nicotinic acid hydrazide has been explored for antihyperlipidemic activities, showing promising results in lowering cholesterol and triglyceride levels (Shoman et al., 2020).

Environmental Science and Pollution Treatment

In environmental science, the degradation of nicotinic acid and its derivatives by microbial strains isolated from marine environments has been studied for potential applications in pollution treatment. These studies provide insights into the biodegradation pathways and the efficiency of microbial strains in removing nicotinic acid-related pollutants from the environment (Li et al., 2017).

Material Science and Nanofiltration Membranes

Novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers derived from nicotinic acid. These membranes show improved water flux and dye rejection capabilities, demonstrating the application of nicotinic acid derivatives in the development of advanced filtration materials (Liu et al., 2012).

properties

IUPAC Name

4-oxo-2,6-bis(trifluoromethyl)-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6NO3/c9-7(10,11)3-1-2(16)4(6(17)18)5(15-3)8(12,13)14/h1H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCWKMOJMBKQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C(C1=O)C(=O)O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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